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molecular formula C16H24N2O3 B8756021 Tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

Tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate

Cat. No. B8756021
M. Wt: 292.37 g/mol
InChI Key: DJWNFMMYIQIDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (0.059 g, 0.06 mmol) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.080 g, 0.13 mmol) were mixed in toluene (10 mL) and degessed at 90 °C for 10 mins. The mixture was then cooled and 1-bromo-2-methoxybenzene (0.400 mL, 3.21 mmol), sodium 2-methylpropan-2-olate (0.493 g, 5.13 mmol) and tert-butyl piperazine-1-carboxylate (0.597 g, 3.21 mmol) were added. The resulting mixture was stirred at 100 °C for 16 hours under nitrogen. The reaction mixture was filtered through celite and the filtrate concentrated. The crude product was purified by flash silica chromatography, elution gradient 20 to 100% EtOAc in heptane. Pure fractions were evaporated to dryness to afford tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (0.585 g, 62.4 %) as a yellow oil which crystallised on standing.
Quantity
0.00513 mol
Type
reagent
Reaction Step One
Quantity
0.01 L
Type
solvent
Reaction Step Two
Quantity
0.00321 mol
Type
reactant
Reaction Step Three
Quantity
0.00321 mol
Type
reactant
Reaction Step Four

Identifiers

CUSTOM
744
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00513 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.01 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00321 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCNCC1
Step Four
Name
Quantity
0.00321 mol
Type
reactant
Smiles
COC1=CC=CC=C1Br
Step Five
Name
Quantity
0.000128 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
6.42e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2OC
Measurements
Type Value Analysis
YIELD 62.37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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